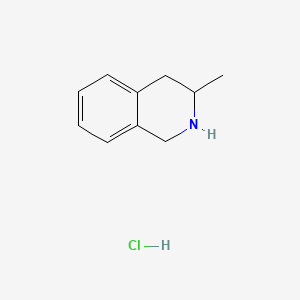

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMOKSHDKADJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

The parent compound, 3-methyl-1,2,3,4-tetrahydroisoquinoline, consists of a fused bicyclic system: a benzene ring condensed with a piperidine ring, featuring a methyl group at the 3-position. Protonation of the tertiary amine with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability for pharmaceutical applications. The 2D and 3D structural depictions confirm the chair conformation of the piperidine ring and planar aromatic system.

Spectroscopic Characterization

Key spectroscopic data include:

-

¹H NMR : Signals at δ 1.16–1.31 ppm (methyl groups), δ 2.10–2.35 ppm (piperidine protons), and δ 7.0–7.5 ppm (aromatic protons).

-

¹³C NMR : Peaks at δ 173.1 ppm (amide carbonyl) and δ 112–154 ppm (aromatic carbons).

-

Mass Spectrometry : ESI-MS m/z 465.5 (M + H)⁺ for derivatives.

Classical Synthesis via the Pictet–Spengler Reaction

Reaction Mechanism

The Pictet–Spengler reaction, first reported in 1911, remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. This acid-catalyzed condensation involves β-arylethylamines and aldehydes, forming an iminium intermediate that undergoes electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. For 3-methyl derivatives, phenethylamine analogues react with formaldehyde or acetaldehyde under acidic conditions (e.g., HCl, TFA).

Optimization Strategies

Table 1: Pictet–Spengler Reaction Conditions for 3-Methyl Derivatives

| Substrate | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenethylamine | CH₂O | HCl | EtOH | 65 | |

| 3-Methylphenethylamine | CH₃CHO | TFA | CH₃CN | 78 |

Modern Synthetic Organic Chemistry Approaches

Coupling Reactions with Boc-Protected Intermediates

Recent advancements employ Boc (tert-butyloxycarbonyl) protection to prevent side reactions. For example, 4–15 in Table 2 were synthesized via HBTU- or EDC·HCl-mediated coupling between Boc-7-hydroxy-d-Tic and piperidine derivatives.

Stepwise Procedure

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling 21 with Boc-d-Tic under microwaves (100°C, 15 min) achieved 85% yield.

Hydrochloride Salt Formation and Purification

Acid-Base Neutralization

The free base (3-methyl-1,2,3,4-tetrahydroisoquinoline) is treated with HCl in anhydrous ether or methanol, precipitating the hydrochloride salt.

Crystallization Techniques

Table 2: Hydrochloride Salt Characterization Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 241–243°C | Fusion | |

| Solubility (H₂O) | 25 mg/mL | Gravimetric | |

| Optical Rotation | [α]²⁵D +98.7 (c 0.38) | Polarimetry |

Analytical Characterization and Quality Control

Chromatographic Purity

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction produces fully saturated tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and psychiatric disorders.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets in the brain. It is believed to modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. The compound may also exhibit antioxidant properties, protecting neurons from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitution Patterns

The biological and physicochemical properties of THIQ derivatives are highly dependent on substitution patterns. Key analogs and their distinctions are summarized below:

Key Observations:

- Positional Effects of Methyl Groups : The 1-methyl analog (NIMH I-703) exhibits neurotoxicity, likely due to interactions with dopaminergic pathways , whereas 3-methyl substitution (target compound) may alter receptor binding or metabolic stability.

- Functional Group Additions: Methoxy groups (e.g., 6,7-dimethoxy-THIQ) enhance Pgp inhibition and BBB penetration , while dimethylaminophenyl substituents significantly boost anti-inflammatory activity .

Physicochemical Properties

- Melting Points and Solubility : Methyl-THIQ hydrochlorides generally exhibit high melting points (e.g., 248–250°C for a related carboxylate ester ), consistent with ionic salt formulations. Hydrochloride salts improve aqueous solubility, critical for drug formulation .

Biologische Aktivität

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (3-Methyl-THIQ) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 3-Methyl-THIQ

3-Methyl-THIQ is a derivative of tetrahydroisoquinoline, a class of compounds known for their neuroprotective and therapeutic potential. The compound's structure includes a methyl group at the 3-position, which influences its biological activity and interaction with various molecular targets.

The biological activity of 3-Methyl-THIQ primarily involves its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

- Neurotransmitter Receptor Modulation : 3-Methyl-THIQ interacts with dopamine receptors, particularly the D1 receptor, influencing dopaminergic signaling pathways that are crucial in neurodegenerative diseases such as Parkinson's disease .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine synthesis. This inhibition can lead to altered levels of neurotransmitters like norepinephrine .

Neuroprotective Effects

Research indicates that 3-Methyl-THIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative disorders. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is essential in mitigating damage caused by reactive oxygen species (ROS) in various cellular contexts. This property is particularly relevant in the context of neurodegenerative diseases .

Analgesic and Anti-inflammatory Properties

3-Methyl-THIQ has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies suggest that it may exert these effects through modulation of inflammatory pathways and pain signaling mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Methyl-THIQ:

- Neuroprotection in Animal Models : A study involving MPTP-treated mice demonstrated that administration of 3-Methyl-THIQ resulted in improved motor function and reduced neurodegeneration compared to control groups. This suggests its potential utility in treating Parkinson's disease .

- Inhibition of PNMT : Research has shown that 3-Methyl-THIQ effectively inhibits PNMT with significant potency. This inhibition leads to decreased production of norepinephrine, which could be beneficial in conditions characterized by excessive adrenergic activity .

- Antioxidant Activity Assessment : In vitro assays have confirmed the antioxidant capacity of 3-Methyl-THIQ, with results indicating a reduction in lipid peroxidation levels in neuronal cultures exposed to oxidative stressors .

Comparative Analysis

To better understand the unique properties of 3-Methyl-THIQ, a comparison with related compounds is useful:

| Compound | Neuroprotective Effect | Antioxidant Activity | PNMT Inhibition |

|---|---|---|---|

| 3-Methyl-THIQ | Yes | High | Potent |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate | Moderate | Moderate |

| 3-Methylisoquinoline | No | Low | None |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A widely used approach involves multi-step synthesis starting from phenethylamine derivatives. For example, 1-methyl-THIQ is synthesized via:

Acetylation : React phenethylamine with acetyl chloride to form an intermediate amide.

Cyclization : Use polyphosphoric acid (PPA) to induce cyclization, forming the tetrahydroisoquinoline core.

Reduction : Apply potassium borohydride (KBH₄) to reduce carbonyl groups, yielding the final product .

For 3-methyl substitution, modifications to starting materials (e.g., methyl-substituted phenethylamine) or cyclization conditions may be required. Structural confirmation is typically achieved via ¹H-NMR spectroscopy .

Advanced: How can photocatalytic methods be optimized for functionalizing 3-Methyl-THIQ derivatives?

Photocatalyzed α-alkylation of THIQ analogs has been demonstrated using:

- Catalyst : Ru(bpy)₃Cl₂·6H₂O (0.02 equiv) under N₂ atmosphere.

- Acid additive : Trifluoroacetic acid (TFA, 1 equiv) in degassed acetonitrile.

- Substrate : Methyl vinyl ketone (2.0 equiv) as the alkylating agent .

Key parameters include solvent degassing to prevent side reactions and controlled light intensity for reproducible yields. This method could be adapted for 3-methyl derivatives by adjusting steric and electronic effects of the substituent.

Basic: What analytical techniques are critical for characterizing 3-Methyl-THIQ hydrochloride?

- ¹H-NMR : Resolves methyl group position (e.g., δ 2.3–2.7 ppm for N-methyl vs. δ 1.2–1.5 ppm for C-methyl) .

- HPLC : Validates purity (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point : Confirms crystallinity (e.g., 316°C for 6-bromo-THIQ HCl, adjusted for methyl substitution) .

Advanced: How can enantioselective synthesis of 3-Methyl-THIQ analogs be achieved?

While direct evidence is limited, chiral resolution strategies for THIQs include:

- Chiral Auxiliaries : Use of enantiopure benzyl groups during cyclization .

- Catalytic Asymmetric Hydrogenation : Employ palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .

Data Contradiction: How should researchers address discrepancies in reported biological activities of 3-Methyl-THIQ derivatives?

Conflicting results (e.g., neuroprotective vs. neurotoxic effects) may arise from:

- Purity Variations : Impurities from incomplete reduction (e.g., residual carbonyl intermediates) .

- Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or in vivo models (e.g., rat forced swim test vs. MPTP-induced parkinsonism) .

- Structural Analogues : Positional isomerism (e.g., 1-methyl vs. 3-methyl) altering receptor binding .

Recommendations: Rigorous purification (column chromatography) and standardized bioassays with positive controls.

Advanced: What in vivo models are suitable for studying 3-Methyl-THIQ’s neuropharmacological effects?

- Depression : Rat forced swim test (FST) to assess immobility time reduction, comparing efficacy to nortriptyline .

- Neuroprotection : MPTP-induced parkinsonism models in rodents, monitoring dopamine depletion and motor deficits .

- Dosage : Intraperitoneal administration (10–50 mg/kg) with pharmacokinetic profiling to establish bioavailability .

Basic: How to optimize purification of 3-Methyl-THIQ hydrochloride?

- Recrystallization : Use ethanol/water mixtures to remove polar byproducts .

- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) .

- Ion Exchange : Hydrochloride salt formation in diethyl ether to enhance crystallinity .

Advanced: What computational methods support the design of 3-Methyl-THIQ-based inhibitors?

- Docking Studies : Use AutoDock Vina to predict binding affinities for MAO-B or σ-1 receptors .

- DFT Calculations : Analyze electronic effects of methyl substitution on redox potential (B3LYP/6-31G* basis set) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.